

Application Notes and Protocols for Short-Term Phentermine Administration Clinical Trials

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Compound of Interest

Compound Name: *Phenatine*

Cat. No.: *B091813*

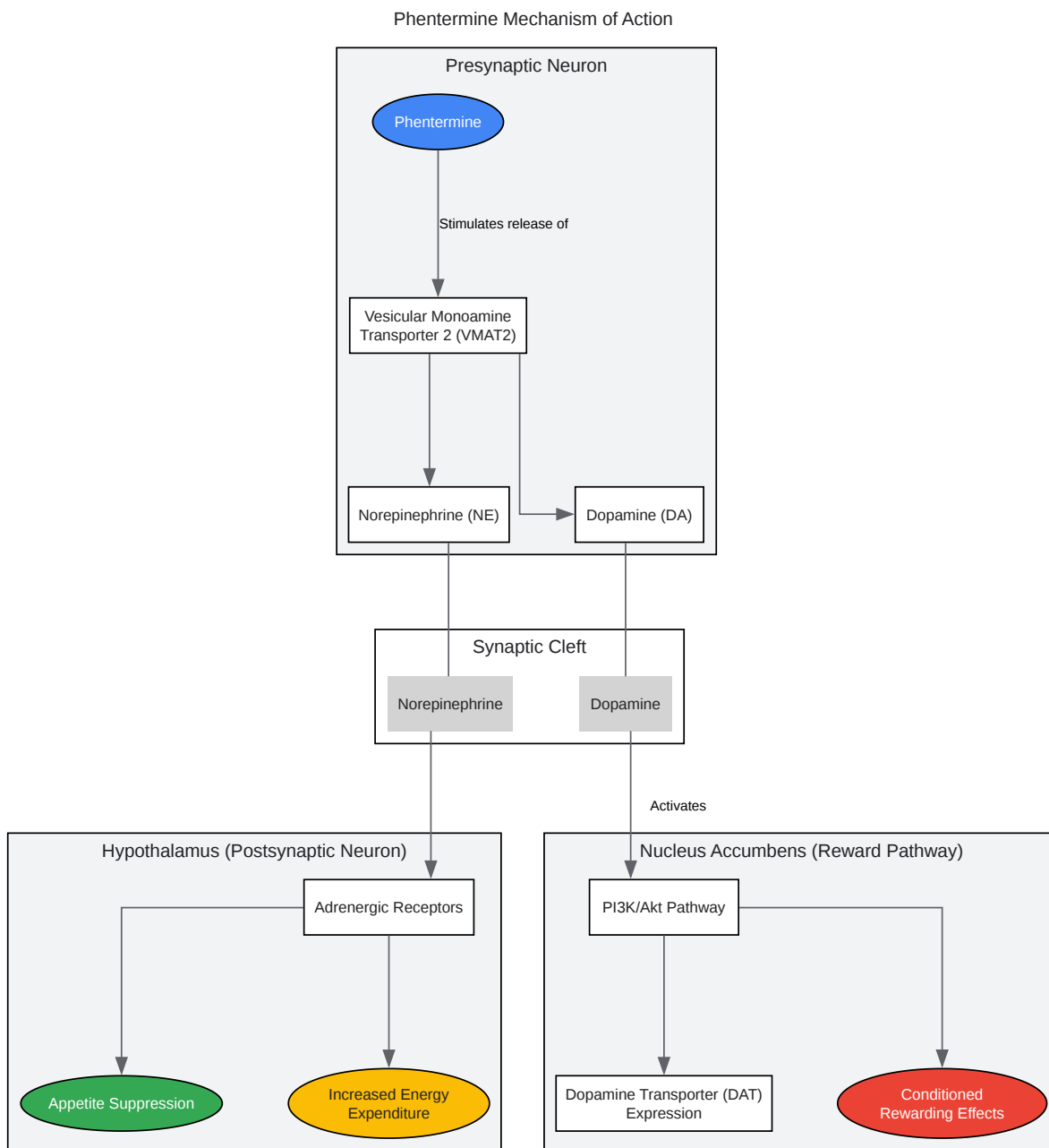
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Introduction

Phentermine is a sympathomimetic amine approved for short-term (typically up to 12 weeks) management of exogenous obesity, intended to be used as an adjunct to a comprehensive weight reduction program including exercise, behavioral modification, and caloric restriction.[1][2][3] First approved by the U.S. Food and Drug Administration (FDA) in 1959, it remains one of the most commonly prescribed medications for weight loss.[1][4] These application notes provide a detailed framework for designing and executing clinical trials to evaluate the efficacy and safety of short-term phentermine administration.

Mechanism of Action

Phentermine's primary mechanism of action involves stimulating the hypothalamus to suppress appetite.[5] It functions as a sympathomimetic amine, similar to amphetamine, by prompting the release of catecholamines, particularly norepinephrine, from nerve terminals.[6][7] This increase in norepinephrine levels activates the "fight-or-flight" response, which leads to a reduction in hunger sensations.[6] The drug may also affect the release and reuptake of other neurotransmitters like dopamine and serotonin.[5][6] While its primary effect is appetite suppression, other central nervous system actions or metabolic effects may also contribute to weight loss.[7][8] Recent studies have also explored its role in activating the PI3K/Akt signaling pathway in the nucleus accumbens, which may be related to its conditioned rewarding effects.[9][10]



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Caption: Phentermine's signaling pathway for appetite suppression.

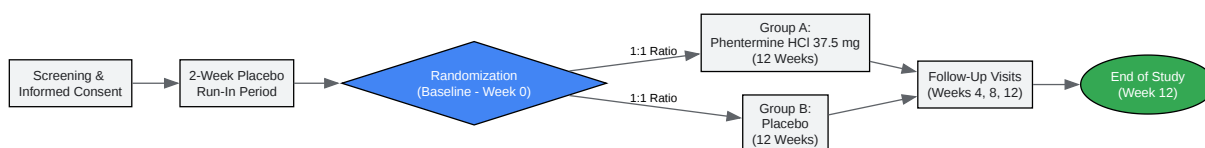
Protocol: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study of Short-Term Phentermine Administration in Adults with Obesity

1.0 Study Objectives

- Primary Objective: To evaluate the efficacy of phentermine hydrochloride (HCl) 37.5 mg administered once daily compared to placebo in achieving significant weight loss over a 12-week period.
- Secondary Objectives:
 - To assess the proportion of participants achieving $\geq 5\%$ and $\geq 10\%$ weight loss from baseline.[\[11\]](#)
 - To evaluate changes in waist circumference, blood pressure, and lipid profiles.[\[11\]](#)[\[12\]](#)
 - To assess the safety and tolerability of short-term phentermine administration by monitoring adverse events (AEs).[\[13\]](#)

2.0 Study Design

This is a 14-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. It will include a 2-week single-blind placebo run-in period followed by a 12-week double-blind treatment period.[\[11\]](#) All participants will receive counseling on diet and exercise throughout the study.[\[2\]](#)[\[11\]](#)



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Caption: Workflow for a randomized controlled trial of Phentermine.

3.0 Participant Selection Criteria

- Inclusion Criteria:
 - Male and female adults aged 18-65 years.
 - Body Mass Index (BMI) ≥ 30 kg/m² or ≥ 27 kg/m² with at least one weight-related comorbidity (e.g., controlled hypertension, dyslipidemia, or type 2 diabetes).[\[2\]](#)[\[14\]](#)
 - Willingness to follow a reduced-calorie diet and exercise plan.
 - Provision of written informed consent.
- Exclusion Criteria:
 - History of cardiovascular disease (e.g., coronary artery disease, stroke, arrhythmias, congestive heart failure).[\[15\]](#)
 - Uncontrolled hypertension.
 - History of or current substance abuse.[\[15\]](#)
 - Use of monoamine oxidase inhibitors (MAOIs) within the last 14 days.[\[15\]](#)
 - Known hypersensitivity to sympathomimetic amines.[\[15\]](#)
 - History of glaucoma.[\[15\]](#)
 - Pregnancy, planning to become pregnant, or breastfeeding.[\[15\]](#)
 - Use of other weight loss medications within the past 12 months.[\[4\]](#)

4.0 Study Treatments

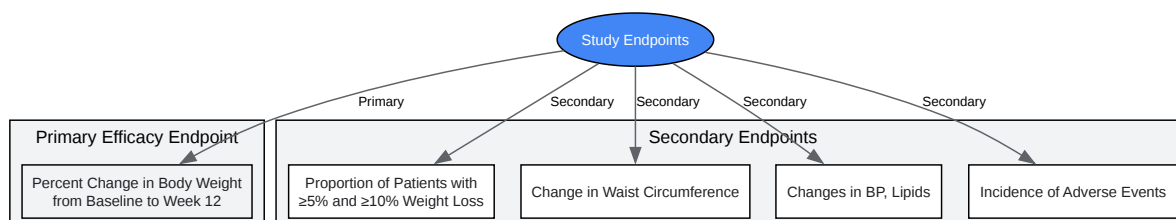
- Investigational Product: Phentermine HCl 37.5 mg tablets.[\[11\]](#)
- Control: Matching placebo tablets.

- Administration: One tablet taken orally, once daily, before breakfast or 1-2 hours after breakfast.[16][17]
- Blinding: The study will be double-blinded. Participants, investigators, and study staff will be unaware of the treatment assignments.

5.0 Study Procedures and Assessments

- Screening Visit (Week -2): Assess eligibility, obtain informed consent, and collect baseline medical history, demographics, and vital signs.
- Randomization Visit (Week 0): Re-confirm eligibility and randomize participants in a 1:1 ratio to either the phentermine or placebo group.[11] Perform baseline assessments including body weight, waist circumference, vital signs, and collection of blood samples for lipid and glucose analysis.
- Follow-up Visits (Weeks 4, 8, and 12):
 - Efficacy Assessments: Measure body weight and waist circumference.
 - Safety Assessments: Monitor vital signs (blood pressure and heart rate), collect information on all adverse events, and assess medication compliance.
 - Laboratory Tests (Week 12 only): Repeat fasting lipid profile and glucose tests.
 - Lifestyle Counseling: Provide standardized counseling on diet and exercise at each visit.

6.0 Efficacy and Safety Endpoints



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Caption: Relationship between primary and secondary study endpoints.

7.0 Statistical Methods

The primary efficacy analysis will be conducted on the intention-to-treat (ITT) population, which includes all randomized participants who have received at least one dose of the study drug.^[18]

- **Primary Endpoint Analysis:** The change in body weight from baseline to Week 12 between the phentermine and placebo groups will be compared using an Analysis of Covariance (ANCOVA) model, with baseline weight as a covariate and treatment group as the main factor.^[19]
- **Secondary Endpoint Analysis:**
 - Categorical endpoints (e.g., proportion of responders) will be analyzed using the Chi-square or Fisher's exact test.
 - Continuous secondary endpoints will be analyzed using an ANCOVA model similar to the primary endpoint.
- **Safety Analysis:** The incidence of adverse events will be summarized by treatment group and compared using descriptive statistics.

Data Presentation: Summary of Efficacy and Safety Outcomes

Quantitative data from representative short-term phentermine studies are summarized below for comparative analysis.

Table 1: Summary of Efficacy Data from Short-Term Phentermine Clinical Trials

Study/Reference	Treatment Group (Dose)	Duration	Mean Weight Loss (vs. Placebo)	% of Patients with $\geq 5\%$ Weight Loss (vs. Placebo)	% of Patients with $\geq 10\%$ Weight Loss (vs. Placebo)
Kim et al. (2006)[11]	Phentermine 37.5 mg	12 Weeks	-6.7 ± 2.5 kg (-4.8 kg)	83.9% (vs. 28.6%)	51.6% (vs. 7.1%)
Kang et al. (2010)[12]	Phentermine DCR 30 mg	12 Weeks	-8.1 ± 3.9 kg (-6.4 kg)	95.8% (vs. 20.8%)	62.5% (vs. 4.7%)
EQUIP Trial (2012)[20]	PHEN/TPM CR 15/92 mg	56 Weeks	-10.9% (-9.3%)	66.7% (vs. 17.3%)	Not Reported
Postmarketing Study[13]	Phentermine (various)	12 Weeks	-3.8 ± 4.0 kg	45.6%	Not Reported
Mexican Population Study[1]	Phentermine 30 mg	3 Months	Not explicitly stated in kg	Not explicitly stated	Not explicitly stated

Note: PHEN/TPM CR refers to Phentermine/Topiramate controlled-release. Data represents the difference or direct comparison with the placebo group where available.

Table 2: Common Adverse Events Associated with Short-Term Phentermine Use

Adverse Event	Reported Frequency in Phentermine Groups	Reported Frequency in Placebo Groups	References
Dry Mouth	5.6% - 30%+	Lower/Not specified	[11][12][13]
Insomnia	11.0% - 20%+	Lower/Not specified	[11][12][13][20]
Paresthesia	~20% (with Topiramate)	~2%	[20]
Dizziness	2.7%	Not specified	[13]
Constipation	2.3% - 15%	~6%	[13][20]
Headache	1.7%	Not specified	[13]
Palpitation/Tachycardia	1.8%	Not specified	[8][13]
Dysgeusia (Altered Taste)	~10% (with Topiramate)	~1.5%	[20]

Frequencies vary significantly across studies depending on dose, formulation (monotherapy vs. combination), and study population.

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